3-Methyl-4-pyridin-2-ylbenzoic acid
Description
3-Methyl-4-pyridin-2-ylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position of the benzene ring and a pyridin-2-yl substituent at the 4-position.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methyl-4-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-8-10(13(15)16)5-6-11(9)12-4-2-3-7-14-12/h2-8H,1H3,(H,15,16) |
InChI Key |
CAVVPUXRCHSOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 3-methyl-4-pyridin-2-ylbenzoic acid typically involves the construction of the pyridin-2-yl substituent on the benzoic acid core, often starting from suitably substituted benzoic acid derivatives or intermediates. Key steps include:
- Formation of a guanidine intermediate from 3-amino-4-methylbenzoic acid derivatives.
- Cyclization and coupling reactions to introduce the pyridin-2-yl moiety.
- Functional group transformations such as hydrolysis or rearrangement for final acid formation.
Specific Preparation Routes
Guanidine Intermediate Route (Patent CN101928277B)
One documented method involves a guanidine-forming reaction on 3-amino-4-methylbenzoic acid and cyanamide under acidic conditions (hydrochloric acid) to generate 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride. This intermediate is then cyclized with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one to yield the target compound, 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid, which is structurally related to 3-methyl-4-pyridin-2-ylbenzoic acid (the pyrimidyl group can be considered a close analog of pyridinyl in heterocyclic chemistry).
Key features of this method include:
- Short synthetic route with simple operation.
- Safe, environmentally friendly, and reproducible process.
- High yield and stability of the guanidine hydrochloride intermediate.
- Suitability for large-scale industrial production.
This method emphasizes the formation of a stable guanidine intermediate that facilitates subsequent cyclization and heterocycle formation, which is critical for the efficient synthesis of pyridinyl-substituted benzoic acids.
Curtius Rearrangement and Carbamate Formation (Patent WO2021074138A1)
Another approach involves the use of a one-pot Curtius rearrangement utilizing diphenylphosphoryl azide (DPPA), triethylamine, and a solvent mixture of tert-butanol and toluene. The process converts acid chlorides derived from methyl esters into tert-butyl carbamates, which upon deprotection yield the corresponding amines. These amines can then be coupled to form the desired pyridinyl-substituted benzoic acid derivatives.
Important aspects of this method:
- The Curtius rearrangement allows direct conversion of acid chlorides to amines without isolating isocyanate intermediates.
- Use of DPPA and triethylamine under mild heating (100 °C for 12-20 hours) ensures complete consumption of starting materials.
- The one-pot procedure improves yield (around 60%) and product purity compared to isolating intermediates contaminated with phosphorus salts.
- This method has been used to synthesize related compounds such as Nilotinib and Imatinib analogs, indicating its robustness for heterocyclic amine synthesis.
Characterization and Yield Data
While direct NMR and HRMS data for 3-methyl-4-pyridin-2-ylbenzoic acid are limited in the reviewed sources, related compounds with pyridinyl and benzoic acid moieties show consistent spectral features indicating successful synthesis.
For example, related benzoic acid derivatives with heterocyclic substituents demonstrate:
| Compound | Yield (%) | Key Characterization Techniques | Notable Spectral Data |
|---|---|---|---|
| 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid | 90 | ^1H NMR, ^13C NMR, HRMS | ^1H NMR δ 9.98 (s, 1H), ^13C NMR δ 184.9 ppm (aldehyde carbon) |
| 4-[4-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | 91 | ^1H NMR, ^13C NMR, HRMS | ^1H NMR δ 8.99 (s, 1H), ^13C NMR δ 167.3 ppm (carboxylic acid carbon) |
| 4-[3-(3-Fluorophenyl)-4-{(E)-[2-(pyridin-2-yl)hydrazinylidene]methyl}-1H-pyrazol-1-yl]benzoic acid | 75 | ^1H NMR, ^13C NMR, HRMS | ^1H NMR δ 13.08 (br s, 1H, COOH), ^13C NMR δ 167.0 ppm (carboxylic acid carbon) |
These data indicate that the benzoic acid functionality is preserved, and the heterocyclic substituents are successfully introduced with good yields (75-91%).
Comparative Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range | Scale Suitability |
|---|---|---|---|---|---|
| Guanidine Intermediate Route (CN101928277B) | Guanidine formation, cyclization with pyridyl ketone | Short route, environmentally friendly, stable intermediates | Requires careful acidic conditions | High (not quantified exactly) | Industrial scale |
| Curtius Rearrangement (WO2021074138A1) | Acid chloride to isocyanate via DPPA, carbamate formation, deprotection | One-pot, improved purity and yield, mild conditions | Phosphorus salt impurities if intermediates isolated | ~60% isolated yield | Suitable for complex heterocycles |
| Pyrazolylbenzoic Acid Derivatives Synthesis (ACS Omega 2019) | Hydrazone formation, heterocycle construction, acid preservation | High yields, well-characterized products | Specific to pyrazolyl derivatives, may need adaptation | 75-91% | Laboratory scale |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-pyridin-2-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The pyridin-2-yl group can be reduced to a piperidine ring using hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-Carboxy-4-pyridin-2-ylbenzoic acid.
Reduction: 3-Methyl-4-piperidin-2-ylbenzoic acid.
Substitution: Halogenated derivatives of 3-Methyl-4-pyridin-2-ylbenzoic acid.
Scientific Research Applications
3-Methyl-4-pyridin-2-ylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-pyridin-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pyridin-2-yl group is particularly important for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-methyl-4-pyridin-2-ylbenzoic acid, such as benzoic acid backbones, pyridine/pyrimidine substituents, or methyl groups. Key differences in substituent positions, functional groups, and similarity scores (where available) are analyzed below.
Pyridine- and Pyrimidine-Substituted Benzoic Acid Derivatives
(a) 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0)
- Structure: A benzoic acid with a methyl group at position 4 and a pyridin-3-yl-substituted pyrimidine amino group at position 3.
- Similarity Score : 0.77 (based on structural alignment algorithms).
- Key Differences : The pyridin-3-yl group in the pyrimidine substituent contrasts with the pyridin-2-yl group in the target compound. This difference may alter electronic properties and binding interactions in biological systems .
(b) 4-(2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
- Structure : Features a 3-methyl-2-oxopyridinyl acetamido group at position 4 of the benzoic acid.
- Key Differences : The oxopyridinyl ring introduces a ketone functional group, which may reduce basicity compared to the unsubstituted pyridine in the target compound. This could affect solubility and reactivity .
(c) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1)
Halogenated and Functionalized Analogs
(a) 4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid (CAS T134589)
- Structure : Contains a brominated, dioxohexahydropyrimidine ring linked to the benzoic acid via a methyl group.
(b) Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3)
Data Table: Structural and Functional Comparison
Implications of Structural Variations
- Pyridine Position : Pyridin-2-yl vs. pyridin-3-yl substituents influence electronic distribution. Pyridin-2-yl groups may engage in stronger π-π stacking interactions in protein binding pockets compared to pyridin-3-yl .
- Functional Groups : Carboxylic acids (e.g., in the target compound) enhance water solubility and ionic interactions, whereas ester derivatives (e.g., CAS 641569-97-3) improve bioavailability .
Q & A
Q. Advanced
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., C-5 on the pyridine ring) .
- Molecular docking : Screen derivatives against target proteins (e.g., PAR-1 receptors) to prioritize synthetic efforts .
- MD simulations : Assess stability of drug-target complexes over 100-ns trajectories .
How can researchers assess the compound’s stability under varying storage and experimental conditions?
Basic
Conduct stress testing:
- Thermal stability : Heat at 40–60°C for 48 hours; monitor decomposition via HPLC .
- Photodegradation : Expose to UV light (254 nm) and track changes in UV-Vis spectra .
- Hydrolytic resistance : Incubate in pH 2–9 buffers; quantify intact compound using LC-MS .
How can discrepancies in reported biological activities of derivatives be resolved?
Advanced
Contradictions often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
